Several resources provide details on the basic properties of Tetraisothiocyanatosilane, including its formula (C₄N₄S₄Si), molecular weight (260.415 g/mol), CAS registry number (6544-02-1), and InChI code (). These resources also offer information on its predicted structure and potential ionization energy ().
Currently, there is a scarcity of scientific literature explicitly mentioning Tetraisothiocyanatosilane and its applications in research. This suggests that the compound might be a niche molecule or is under exploration for potential future applications.
Given the presence of isothiocyanate groups (NCS) bonded to a central silicon atom, Tetraisothiocyanatosilane might hold promise for research in various areas. The isothiocyanate group can participate in various chemical reactions, and silicon is a crucial element in material science. However, specific research directions utilizing Tetraisothiocyanatosilane require further investigation in the scientific literature.
Tetraisothiocyanatosilane is a chemical compound characterized by the molecular formula and a molar mass of 196.15 g/mol. It appears as a clear liquid, ranging in color from colorless to light yellow, with a density of 1.442 g/cm³. The compound has a melting point of 26 °C and a boiling point of 186 °C. It is known for its high reactivity, especially with moisture, alcohols, and amines, making it a significant reagent in various chemical processes .
Tetraisothiocyanatosilane undergoes several notable reactions:
The biological activity of tetraisothiocyanatosilane has been explored in various contexts. It exhibits cytotoxic effects on certain cell lines, which may be leveraged in cancer research. Its ability to form thiourea derivatives also suggests potential applications in drug design, particularly in creating compounds that can interact with biological targets due to the isothiocyanate moiety's reactivity .
Tetraisothiocyanatosilane can be synthesized through several methods:
Tetraisothiocyanatosilane finds applications across various fields:
Studies on the interactions of tetraisothiocyanatosilane reveal its capacity to form stable complexes with various substrates. For example:
Several compounds exhibit similarities to tetraisothiocyanatosilane in terms of structure or reactivity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Trimethylsilyl isothiocyanate | C4H9N3OSi | Less reactive; commonly used in organic synthesis |
| Dimethylsilyl isothiocyanate | C4H10N2OSi | Similar reactivity but less sterically hindered |
| Isocyanatoethyltrimethoxysilane | C7H13N2O3Si | Used for surface modification; more complex structure |
Tetraisothiocyanatosilane stands out due to its unique combination of silicon and multiple isothiocyanate groups, providing enhanced reactivity compared to other silanes or isocyanates. Its ability to form stable thiourea derivatives further distinguishes it from similar compounds .
Tetraisothiocyanatosilane was first synthesized in the 1960s through reactions involving silicon tetrachloride ($$\text{SiCl}4$$) and silver thiocyanate ($$\text{AgSCN}$$) in anhydrous benzene. Early methods employed ammonium thiocyanate ($$\text{NH}4\text{SCN}$$) as an alternative precursor, yielding purer products despite lower yields compared to silver-based routes. The compound’s discovery coincided with broader explorations of silicon-based pseudohalides, driven by their versatility in forming stable organosilicon derivatives.
Key Synthesis Methods
| Precursor Combination | Yield (%) | Purity Notes |
|---|---|---|
| $$\text{SiCl}_4$$ + $$\text{AgSCN}$$ | ~85–86 | Bright yellow impurities |
| $$\text{SiCl}4$$ + $$\text{NH}4\text{SCN}$$ | ~80–86 | Higher purity, lower yield |
Tetraisothiocyanatosilane occupies a niche in silicon chemistry as a precursor for functionalized silanes. Its four isothiocyanate ($$-\text{NCS}$$) groups enable diverse reactivity, including nucleophilic substitution and coordination chemistry. The compound’s tetrahedral geometry mirrors elemental silicon’s bonding, making it a model for studying silicon’s adaptability in synthetic chemistry.
As a pseudohalide derivative, tetraisothiocyanatosilane exemplifies the reactivity of $$-\text{NCS}$$ groups. Pseudohalogens, such as thiocyanate, mimic halogens in forming ionic bonds and coordination complexes. The compound’s structure—silicon bonded to four isothiocyanate ligands—demonstrates the stability of silicon–pseudohalide bonds, critical in materials science applications like silicon nitride thin films.
IUPAC Name: Tetraisothiocyanatosilane
Synonyms: Silicon tetraisothiocyanate, Silane tetraisothiocyanato-
CAS Number: 6544-02-1
Classification: Silicon pseudohalide, organosilicon compound
Tetraisothiocyanatosilane is an organosilicon compound with the molecular formula C₄N₄S₄Si [1] [2] [3]. The compound consists of a central silicon atom covalently bonded to four isothiocyanate groups (NCS) [1] [2]. The molecular weight of tetraisothiocyanatosilane is 260.415 grams per mole [1] [3] [4]. The compound is assigned the Chemical Abstracts Service registry number 6544-02-1 [1] [2] [3].
The constitutional structure features silicon in its tetrahedral coordination state, with each of the four coordination sites occupied by nitrogen atoms from the isothiocyanate ligands [1] [2]. The isothiocyanate groups are coordinated through their nitrogen termini to form N-bonded linkages with the central silicon atom [5] [6]. This coordination mode is characteristic of harder metal centers, which preferentially bind to the nitrogen end of the ambidentate isothiocyanate ligand [6] [7].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄N₄S₄Si | [1] [2] [3] |
| Molecular Weight | 260.415 g/mol | [1] [3] [4] |
| CAS Registry Number | 6544-02-1 | [1] [2] [3] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 268.5 ± 23.0 °C at 760 mmHg | [1] |
| Flash Point | 116.2 ± 22.6 °C | [1] |
The International Union of Pure and Applied Chemistry standard InChI identifier for tetraisothiocyanatosilane is InChI=1S/C4N4S4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12 [3] [8]. The compound exhibits an exact mass of 259.877502 atomic mass units [1] [4].
The crystallographic structure of tetraisothiocyanatosilane has not been extensively documented in the available literature. However, related isothiocyanate-containing silicon compounds provide insight into the expected structural parameters [9] [10]. Compounds containing silicon-nitrogen-carbon linkages typically adopt structures where the silicon center maintains tetrahedral geometry [11] [12].
The coordination environment around silicon in tetraisothiocyanatosilane is expected to follow patterns observed in related tetrahedral silicon complexes [11] [13]. The tetrahedral arrangement maximizes the separation between the four isothiocyanate ligands, minimizing steric repulsion [11]. This geometry is consistent with the sp³ hybridization state of the central silicon atom [14] [15].
Crystallographic data for related isothiocyanate complexes indicate that the Si-N-C bond angles deviate from linearity, typically ranging between 163° and 180° [9] [16]. This deviation from perfect linearity reflects the electronic structure of the isothiocyanate ligand and its interaction with the silicon center [9] [16].
The silicon-nitrogen bonds in tetraisothiocyanatosilane represent direct Si-NCS linkages [9]. The bond lengths for Si-N interactions in related compounds typically range from 1.65 to 1.97 Angstroms, depending on the coordination environment and electronic effects [9] [12]. The Si-N bond in isothiocyanate complexes exhibits characteristics of both sigma-donation from nitrogen to silicon and potential pi-bonding interactions [5] [17].
The isothiocyanate ligand coordinates to silicon through its nitrogen terminus, forming what is classified as an N-bonded or isothiocyanate linkage [6] [7]. This coordination mode is favored over S-bonded (thiocyanate) coordination when the metal center is harder, as is the case with silicon [6] [7]. The Si-N-C bond angles in these systems typically deviate from linearity, with reported values around 163.8° to 165.9° in related silyl isothiocyanate compounds [16].
The nitrogen-carbon and carbon-sulfur bonds within the isothiocyanate groups maintain their characteristic triple-bond and single-bond character, respectively [7]. The N-C bond length approximates 1.17 Angstroms, while the C-S bond length is approximately 1.56 Angstroms [7]. These bond parameters reflect the resonance structure of the isothiocyanate group, which is best described as having a triple bond between nitrogen and carbon and a single bond between carbon and sulfur [7].
The coordination geometry around the central silicon atom in tetraisothiocyanatosilane is tetrahedral [11] [13]. This geometry arises from the sp³ hybridization of the silicon atom, which accommodates four electron pairs in a tetrahedral arrangement [11] [14]. The tetrahedral bond angles approximate 109.5°, which represents the optimal angle for minimizing electron-electron repulsion in a four-coordinate system [11].
The tetrahedral coordination geometry is characteristic of silicon in its tetravalent state [11] [13] [18]. This arrangement allows silicon to achieve its preferred electron configuration while maintaining maximum separation between the four isothiocyanate ligands [11]. The tetrahedral geometry is stabilized by the formation of four equivalent Si-N bonds, each utilizing one of the sp³ hybrid orbitals of silicon [15] [12].
The coordination sphere around silicon can be described using the AX₄ notation from VSEPR theory, where A represents the central silicon atom and X represents each of the four isothiocyanate ligands [19]. This configuration results in a regular tetrahedral molecular geometry with no lone pairs on the central atom [19] [11].
| Geometric Parameter | Value | Description |
|---|---|---|
| Coordination Number | 4 | Four isothiocyanate ligands |
| Molecular Geometry | Tetrahedral | Based on sp³ hybridization |
| Bond Angles | ~109.5° | Ideal tetrahedral angles |
| Hybridization | sp³ | Silicon hybrid orbital state |
Silicon, with atomic number 14, possesses an electronic configuration of [Ne]3s²3p² in its ground state [20] [21] [14]. The valence shell of silicon contains four electrons distributed in the 3s and 3p orbitals [20] [21]. In tetraisothiocyanatosilane, silicon utilizes all four valence electrons to form covalent bonds with the nitrogen atoms of the isothiocyanate ligands [20] [14].
The formation of tetraisothiocyanatosilane requires silicon to adopt sp³ hybridization, which involves the mixing of the 3s orbital with the three 3p orbitals to generate four equivalent hybrid orbitals [14] [22] [15]. Each sp³ hybrid orbital contains one electron from silicon, which pairs with one electron from each nitrogen atom to form the Si-N covalent bonds [14] [15].
The valence electron configuration of silicon in tetraisothiocyanatosilane can be represented as having four unpaired electrons in sp³ hybrid orbitals prior to bonding [14] [22]. Upon formation of the Si-N bonds, these electrons become paired in bonding molecular orbitals shared between silicon and the nitrogen atoms [23] [15].
| Atomic Orbital | Electrons | Hybridization State |
|---|---|---|
| 3s | 2 | Participates in sp³ hybridization |
| 3px | 1 | Participates in sp³ hybridization |
| 3py | 1 | Participates in sp³ hybridization |
| 3pz | 0 | Participates in sp³ hybridization |
The molecular orbital structure of tetraisothiocyanatosilane involves the interaction of silicon sp³ hybrid orbitals with the frontier orbitals of the isothiocyanate ligands [23] [5]. The isothiocyanate group possesses both sigma-donating and pi-accepting capabilities, which influence the overall electronic structure of the complex [5] [17].
The sigma-bonding interactions occur between the filled nitrogen lone pair orbitals and the empty sp³ hybrid orbitals of silicon [5]. These interactions result in the formation of bonding and antibonding molecular orbitals, with the bonding orbitals being occupied in the ground state [23] [5]. The sigma-donation from nitrogen to silicon stabilizes the Si-N bonds and contributes to the overall stability of the molecule [5].
The isothiocyanate ligands also possess pi-acceptor capabilities through their antibonding pi* orbitals [5] [17]. While the extent of pi-backbonding from silicon to the isothiocyanate ligands is limited due to the relatively low energy of silicon d orbitals, some degree of pi-interaction may occur [5] [17]. This pi-interaction can influence the Si-N-C bond angles and the overall electronic distribution within the molecule [5].
The highest occupied molecular orbitals in tetraisothiocyanatosilane are primarily localized on the isothiocyanate ligands, particularly on the sulfur and nitrogen atoms [5] [17]. The lowest unoccupied molecular orbitals involve antibonding combinations of silicon and nitrogen orbitals, as well as the pi* orbitals of the isothiocyanate groups [5] [17].
Tetraisothiocyanatosilane exhibits a density of 1.4±0.1 g/cm³ at ambient conditions [1] [2] [3]. This relatively high density is characteristic of silicon-containing compounds with heavy substituents. At 20°C, the compound exists as a solid [4], appearing as light orange to yellow to green powder or crystalline material [4]. Some sources indicate variations in physical state, which may be attributed to differences in purity, crystalline form, or measurement conditions.
The compound demonstrates a melting point of 145°C [3], indicating moderate thermal stability in the solid state. The boiling point ranges from 268.5±23.0°C at 760 mmHg to 313°C [1] [2] [3], depending on the measurement conditions and purity of the sample. This relatively high boiling point is consistent with the presence of strong intermolecular interactions arising from the polar isothiocyanate functional groups attached to the central silicon atom.
Tetraisothiocyanatosilane exhibits limited solubility in water, instead reacting rapidly with moisture [1] [4]. This hydrolytic reactivity prevents the determination of traditional aqueous solubility parameters. The compound requires anhydrous conditions for handling and storage [4] [5]. Specific Hansen or Hildebrand solubility parameters for tetraisothiocyanatosilane have not been experimentally determined, although such parameters would be valuable for predicting solvent compatibility and processing conditions.
Limited specific thermodynamic data are available for tetraisothiocyanatosilane in the literature. The compound's thermodynamic behavior is expected to follow general trends observed for silicon-containing compounds with multiple isothiocyanate substituents. Heat capacity, enthalpy of formation, and entropy values have not been experimentally determined or reported in available sources [6] [7] [8]. The lack of comprehensive thermodynamic data represents a significant gap in the characterization of this compound and would require experimental determination using techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
While specific infrared spectroscopic data for tetraisothiocyanatosilane were not found in the literature, the compound's IR spectrum would be expected to display characteristic absorption bands associated with the isothiocyanate functional groups (−N=C=S). Based on general isothiocyanate spectroscopic behavior, strong absorption bands would be anticipated in the regions of 2050-2150 cm⁻¹ for the antisymmetric N=C=S stretching vibration and around 950-1000 cm⁻¹ for the symmetric N=C=S stretching [9] [10] [11]. Additional absorptions related to Si-N stretching would be expected in the 800-900 cm⁻¹ region, characteristic of silicon-nitrogen bonds.
Specific NMR spectroscopic data for tetraisothiocyanatosilane are not available in the current literature. ²⁹Si NMR spectroscopy would be particularly valuable for characterizing the silicon environment, with chemical shifts expected in the range typical for silicon atoms bonded to nitrogen-containing substituents [12] [13]. ¹³C NMR would provide information about the isothiocyanate carbon atoms, typically appearing around 130-140 ppm for the N=C=S carbon in isothiocyanate compounds [14] [15].
Tetraisothiocyanatosilane exhibits a molecular ion peak at m/z 260.4 [1] [16] [17], corresponding to its molecular weight. The ionization energy has been determined to be 9.73 eV using photoelectron spectroscopy [17]. Mass spectrometric fragmentation patterns would be expected to show characteristic losses of isothiocyanate groups (−NCS, molecular weight 58) and formation of silicon-containing fragment ions. However, detailed fragmentation studies and specific fragmentation pathways have not been reported in the available literature [18] [19] [20].
Tetraisothiocyanatosilane demonstrates moderate thermal stability under inert conditions [1] [4] [5]. The compound begins to decompose at elevated temperatures, with the onset of decomposition occurring well above its melting point. Thermal decomposition likely involves the sequential loss of isothiocyanate groups, similar to patterns observed for related silicon-nitrogen compounds [21] [22] [23]. The flash point is reported as 116.2±22.6°C [1] [2], indicating potential combustibility hazards during heating processes.
The compound exhibits extremely high hydrolytic sensitivity, reacting rapidly with moisture and water [1] [4] [5]. This reactivity is characteristic of silicon-nitrogen bonds, which are susceptible to nucleophilic attack by water molecules. The hydrolysis reaction proceeds through the cleavage of Si-N bonds, leading to the formation of silicon hydroxide species and the liberation of hydrogen isothiocyanate [24] [25] [26]. This high moisture sensitivity necessitates storage under inert gas atmospheres and handling in anhydrous environments [4] [5].
Tetraisothiocyanatosilane is susceptible to oxidation in the presence of oxygen and oxidizing agents [27] [28]. The isothiocyanate functional groups can undergo oxidative conversion to isocyanates under certain conditions, as demonstrated in biological systems for related compounds [27] [29] [30]. The compound should be protected from oxidative conditions during storage and handling to maintain chemical integrity. Storage recommendations include maintenance in cool, dark conditions under inert gas to minimize both hydrolytic and oxidative degradation [4] [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 260.40-260.42 g/mol | [1] [16] [17] [3] |
| Density | 1.4±0.1 to 1.41 g/cm³ | [1] [2] [3] |
| Melting Point | 145°C | [3] |
| Boiling Point | 268.5±23.0°C at 760 mmHg | [1] [2] [3] |
| Flash Point | 116.2±22.6°C | [1] [2] |
| Ionization Energy | 9.73 eV | [17] |
| Physical State (20°C) | Solid | [4] |
| Appearance | Light orange to yellow to green powder/crystal | [4] |
| Moisture Sensitivity | Highly sensitive, reacts rapidly | [1] [4] [5] |
| Storage Conditions | Inert gas, cool, dark conditions | [4] [5] |
Corrosive;Irritant